molecular formula C5H4N4S B7784631 1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B7784631
M. Wt: 152.18 g/mol
InChI Key: PYAOPMWCFSVFOT-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The use of advanced analytical techniques is crucial in monitoring the quality and purity of the compound during production.

Chemical Reactions Analysis

Types of Reactions

1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products.

Scientific Research Applications

Anticancer Activity

1H-pyrazolo[3,4-d]pyrimidine-4-thiol has shown promising results as an anticancer agent. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against FLT3-driven acute myeloid leukemia (AML) MV4-11 cells and showed considerable antiangiogenic effects in transgenic zebrafish models . Additionally, certain derivatives demonstrated selective toxicity against cancer cells with IC50 values less than 20 µM, indicating their potential for targeted cancer therapies .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves interaction with specific enzymes and signaling pathways that regulate inflammatory responses. The presence of the thiol group enhances its reactivity, contributing to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated against various Gram-negative and Gram-positive bacteria, demonstrating effective antibacterial activity. This suggests their potential use in developing new antibiotics to combat resistant bacterial strains .

Case Studies and Research Findings

Study Focus Findings
Structure-Activity Relationship Studies Anticancer ActivityIdentified high-potency compounds against AML cells; explored structure-activity relationships.
Halloysite Nanotube-Based Delivery Cancer TreatmentEvaluated the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives for prostate and bladder cancer treatment; demonstrated effective delivery mechanisms.
Antibacterial Evaluation Antibacterial ActivityAssessed the efficacy of novel pyrazolo[3,4-d]pyrimidine scaffolds against various bacterial strains; showed promising results in vitro.

Mechanism of Action

The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity profiles. For example:

These comparisons help to underscore the distinct features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOPMWCFSVFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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